molecular formula C24H23N3O4S B2700267 N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide CAS No. 868146-40-1

N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide

Cat. No. B2700267
CAS RN: 868146-40-1
M. Wt: 449.53
InChI Key: QFACUXHNETZMEY-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation of 2-Aminophenol

N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, is synthesized through chemoselective monoacetylation of 2-aminophenol. This process, using Novozym 435 as a catalyst, is crucial for natural antimalarial drug synthesis. The study by Magadum and Yadav (2018) in ACS Omega demonstrates the effectiveness of this method (Magadum & Yadav, 2018).

Coordination Complexes for Antioxidant Activity

K. Chkirate et al. (2019) explored pyrazole-acetamide derivatives in creating Co(II) and Cu(II) coordination complexes. These complexes, studied for their antioxidant activity, demonstrate significant potential in medicinal chemistry (Chkirate et al., 2019).

Anti-Inflammatory Activity

The synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with anti-inflammatory activity is detailed by Sunder and Maleraju (2013). This research highlights the potential for these compounds in anti-inflammatory treatments (Sunder & Maleraju, 2013).

Flavouring Group Evaluation

Younes et al. (2018) evaluated 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide for its suitability as a flavouring substance, confirming its safety at the estimated level of dietary exposure (Younes et al., 2018).

Pharmacological Evaluation of Novel Derivatives

Faheem (2018) conducted a computational and pharmacological evaluation of various novel derivatives, including pyrazoles, for their toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).

properties

IUPAC Name

N-(2-hydroxyethyl)-2-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c28-13-12-25-23(29)16-31-19-10-8-17(9-11-19)20-15-21(18-5-2-1-3-6-18)27(26-20)24(30)22-7-4-14-32-22/h1-11,14,21,28H,12-13,15-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFACUXHNETZMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)OCC(=O)NCCO)C(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-2-{4-[5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenoxy}acetamide

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